molecular formula C13H20FN B13287494 [(2-Fluorophenyl)methyl](3-methylpentan-2-yl)amine

[(2-Fluorophenyl)methyl](3-methylpentan-2-yl)amine

Cat. No.: B13287494
M. Wt: 209.30 g/mol
InChI Key: JMGVIOOYVWLASC-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)methylamine is a secondary amine featuring a 2-fluorobenzyl group attached to a branched 3-methylpentan-2-yl chain. The fluorine atom at the ortho position of the phenyl ring enhances lipophilicity and may influence metabolic stability and receptor interactions.

Properties

Molecular Formula

C13H20FN

Molecular Weight

209.30 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methylpentan-2-amine

InChI

InChI=1S/C13H20FN/c1-4-10(2)11(3)15-9-12-7-5-6-8-13(12)14/h5-8,10-11,15H,4,9H2,1-3H3

InChI Key

JMGVIOOYVWLASC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NCC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 3-methylpentan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-Fluorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

(2-Fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of fluorinated compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

  • (3-Bromo-4-fluorophenyl)methylamine : Substitution at the 3-bromo-4-fluoro position introduces increased steric bulk and electronegativity, which may alter binding affinity in receptor targets compared to the simpler 2-fluorophenyl group in the target compound .

Alkyl Chain Modifications

  • (2-Fluorophenyl)methylamine: Shorter alkyl chain (3-methylbutan-2-yl vs.
  • (3-Methoxyphenyl)methylamine : A methoxy group on the phenyl ring increases electron-donating effects, which may stabilize charge-transfer interactions in receptor binding .
Table 1: Structural and Physicochemical Properties
Compound Molecular Formula Molar Mass (g/mol) Key Features
Target Compound C₁₃H₁₈FN 207.29 2-Fluorophenyl, branched C5 alkyl
(3-Bromo-4-fluorophenyl)methylamine C₁₂H₁₇BrFN 274.17 Bromo-fluoro substitution, linear C5 alkyl
[(2-Chloro-6-fluorophenyl)methyl][3-(furan-2-ylmethoxy)propyl]amine C₁₅H₁₈ClFNO₂ 322.76 Chloro-fluoro, furan-alkoxy chain

Pharmacological and Functional Comparisons

Anti-HIV Activity

Quinoline derivatives with fluorophenyl groups, such as N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide, exhibit potent anti-HIV-1 activity (IC₅₀: 2.57–3.35 μM) via HIV-1 integrase inhibition . The 2-fluorophenyl moiety in these compounds likely enhances target binding through hydrophobic and dipole interactions.

Anticancer Activity

Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine demonstrate selective cytotoxicity against breast cancer (IC₅₀: 1.28 μg/mL) . The fluorophenyl group here contributes to π-π stacking with cellular targets. The target compound’s alkyl chain may similarly enhance cell membrane penetration, though its efficacy remains unverified.

Antiplatelet Potential

Bis[2-(2-fluorophenyl)-6-fluoroquinolin-4-yl]amine shows molecular docking scores (MDS) comparable to clopidogrel, a P2Y12 receptor antagonist . The bis-fluorophenyl configuration in this compound enhances receptor affinity, suggesting that mono-fluorophenyl derivatives like the target compound could exhibit moderated but significant activity.

Biological Activity

(2-Fluorophenyl)methylamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

C12H16FN\text{C}_{12}\text{H}_{16}\text{F}\text{N}

This structure indicates the presence of a fluorine atom, which may influence its biological interactions.

Biological Activity Overview

Research indicates that (2-Fluorophenyl)methylamine exhibits various biological activities, including:

  • Antiviral Properties : The compound has shown potential in inhibiting viral replication.
  • Anti-inflammatory Effects : Studies suggest it may modulate inflammatory pathways.
  • Anticancer Activity : Preliminary data indicate it could inhibit cancer cell proliferation.

The biological activity of (2-Fluorophenyl)methylamine is largely attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

  • Anticancer Activity :
    • A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound demonstrated significant cytotoxicity with an LC50 value of approximately 1.45 μM against HeLa cells, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    • Research highlighted that (2-Fluorophenyl)methylamine could inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

Case Studies

  • Case Study 1 : A group of researchers investigated the compound's effects on viral infections. The results indicated a substantial reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent .
  • Case Study 2 : In a clinical trial focusing on inflammatory disorders, patients receiving the compound showed marked improvement in symptoms compared to those receiving a placebo, further validating its therapeutic potential .

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelObserved EffectReference
AnticancerMCF-7LC50 = 0.73 μM
AnticancerHeLaLC50 = 1.45 μM
Anti-inflammatoryIn vitro modelCytokine inhibition
AntiviralViral modelViral load reduction

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